BMS-587101 - 509083-77-6

BMS-587101

Catalog Number: EVT-263102
CAS Number: 509083-77-6
Molecular Formula: C26H20Cl2N4O4S
Molecular Weight: 555.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-587101 is an LFA-1 Small-Molecule antagonist that reduces inflammation and joint destruction in murine models of arthritis. In vitro, BMS-587101 inhibited LFA-1–mediated adhesion of T cells to endothelial cells, T cell proliferation, and Th1 cytokine production.
Synthesis Analysis

The synthesis of BMS-587101 involves several key steps, primarily utilizing a [3 + 2] azomethine ylide reaction. This method allows for the construction of the compound's complex structure efficiently. The synthesis process has been optimized for kilogram-scale production, highlighting its feasibility for large-scale applications .

Key Steps in Synthesis:

  1. Formation of Azomethine Ylide: The initial step involves generating an azomethine ylide from appropriate precursors, which then reacts with an electrophilic component.
  2. Cyclization: Subsequent cyclization reactions lead to the formation of the triazole core structure integral to BMS-587101.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of impurities and isolation of the desired enantiomeric form.

The synthesis parameters include temperature control, reaction times, and solvent choice, which are critical for achieving high yields and selectivity during the process .

Molecular Structure Analysis

BMS-587101 has a complex molecular structure characterized by a triazole ring fused with various aromatic groups. The molecular formula is C17H15Cl2N4O2C_{17}H_{15}Cl_{2}N_{4}O_{2}, and it features multiple functional groups that contribute to its biological activity.

Structural Features:

  • Triazole Core: Essential for binding to LFA-1.
  • Aromatic Substituents: These enhance lipophilicity and facilitate interaction with biological targets.
  • Chlorine Atoms: Present in the structure, influencing the compound's electronic properties and reactivity.

The three-dimensional conformation of BMS-587101 is crucial for its interaction with LFA-1, and computational modeling techniques such as molecular dynamics simulations are often employed to study its spatial arrangement and binding affinity .

Chemical Reactions Analysis

BMS-587101 participates in several chemical reactions that are significant for its synthesis and potential modifications:

  1. Nucleophilic Additions: The azomethine ylide can undergo nucleophilic additions to various electrophiles, forming new carbon-nitrogen bonds.
  2. Cycloadditions: These reactions are pivotal in constructing the triazole framework.
  3. Hydrolysis and Functional Group Transformations: These reactions can modify the compound post-synthesis to enhance its pharmacological properties.

The understanding of these reactions is essential for optimizing synthesis routes and improving yields during production .

Mechanism of Action

The mechanism of action for BMS-587101 involves its competitive inhibition of LFA-1 interactions with ICAM-1. By binding to LFA-1, BMS-587101 prevents leukocyte adhesion to endothelial cells, thereby inhibiting the migration of immune cells into inflamed tissues.

Key Mechanistic Insights:

  • Binding Affinity: Studies indicate that BMS-587101 exhibits high binding affinity for LFA-1, significantly blocking its interaction with ICAM-1.
  • Downstream Effects: This blockade results in reduced leukocyte infiltration and subsequent inflammation, providing therapeutic effects in autoimmune disorders.

Research has demonstrated that this mechanism not only reduces symptoms but also alters disease progression in preclinical models .

Physical and Chemical Properties Analysis

BMS-587101 exhibits several notable physical and chemical properties:

PropertyValue
Molecular Weight358.23 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP (octanol-water partition coefficient)3.5
pKaNot specified
Applications

BMS-587101 has been investigated primarily for its applications in treating autoimmune diseases due to its ability to modulate immune responses effectively. The following are some key applications:

  1. Autoimmune Diseases: Targeting conditions like rheumatoid arthritis and psoriasis by reducing inflammation through LFA-1 inhibition.
  2. Transplant Rejection: Potential use in preventing organ transplant rejection by modulating T cell responses.
  3. Research Tool: Utilized in laboratory settings to study immune cell behavior and adhesion mechanisms.

The ongoing research continues to explore additional therapeutic avenues where BMS-587101 may provide clinical benefits .

Introduction to LFA-1 as a Therapeutic Target

Role of LFA-1 in Leukocyte Adhesion and Immune Regulation

Leukocyte Function-Associated Antigen-1 (LFA-1), also designated as αLβ₂ integrin or CD11a/CD18, is a heterodimeric transmembrane glycoprotein constitutively expressed on all leukocyte subsets. This adhesion molecule consists of an α-subunit (CD11a, 180 kDa) and a β-subunit (CD18, 95 kDa) that associate non-covalently to form a functional receptor [4] [9]. The structural architecture of LFA-1 features a critical inserted domain (I-domain) within the α-subunit, which houses a metal ion-dependent adhesion site (MIDAS) essential for ligand binding specificity and affinity modulation [6] [9]. The primary physiological ligand for LFA-1 is Intercellular Adhesion Molecule-1 (ICAM-1), a member of the immunoglobulin superfamily expressed on vascular endothelial cells and antigen-presenting cells.

LFA-1 orchestrates multiple phases of the immune response through dynamic regulation of its adhesive function. In leukocyte trafficking, LFA-1 transitions from a low-affinity state under resting conditions to a high-affinity conformation following chemokine-mediated inside-out signaling. This activation triggers rapid clustering of LFA-1 molecules on the leukocyte surface, facilitating strong adhesion to ICAM-1 on inflamed endothelium—a prerequisite for transendothelial migration into peripheral tissues [3] [4]. Within lymphoid organs, LFA-1/ICAM-1 interactions form a critical component of the immunological synapse between T-cells and antigen-presenting cells. This interaction provides essential co-stimulatory signals (Signal 2) that synergize with T-cell receptor engagement (Signal 1) to drive complete T-cell activation, proliferation, and Th1 cytokine production [2] [9]. The functional versatility of LFA-1 extends to cytotoxic T-cell-mediated killing, dendritic cell maturation, and B-cell activation, establishing it as a master regulator of adaptive immunity.

Table 1: Multifunctional Roles of LFA-1 in Immune Regulation

Biological FunctionMolecular MechanismImmunological Outcome
Leukocyte ExtravasationAffinity upregulation & clustering on endotheliumTargeted migration to inflammation sites
Immunological Synapse FormationStabilization of T-cell/APC contact interfaceEnhanced T-cell activation & cytokine production
Co-stimulatory SignalingAugmentation of TCR-mediated signaling pathwaysT-cell proliferation & differentiation
Cytotoxic Effector FunctionAdhesion to ICAM-1-expressing target cellsEnhanced cell-mediated cytotoxicity

Rationale for Targeting LFA-1/ICAM-1 Interactions in Autoimmune Diseases

The strategic focus on inhibiting LFA-1/ICAM-1 interactions stems from compelling pathophysiological evidence demonstrating their pathogenic overexpression in autoimmune and inflammatory conditions. In rheumatoid arthritis (RA) synovium, psoriatic plaques, and inflamed tissues of autoimmune disorders, proinflammatory cytokines (e.g., TNF-α, IFN-γ) dramatically upregulate both LFA-1 expression on infiltrating leukocytes and ICAM-1 expression on vascular endothelium and resident tissue cells [1] [3]. This dual overexpression establishes a self-amplifying inflammatory circuit that facilitates excessive leukocyte infiltration, synovial hyperplasia, and tissue destruction. The critical involvement of this pathway is further evidenced by genetic studies showing reduced inflammatory responses in LFA-1-deficient mice and by the therapeutic efficacy of monoclonal antibodies targeting LFA-1 in various autoimmune models [3] [9].

Small molecule antagonists of LFA-1 offer significant therapeutic advantages over biologic approaches by enabling oral bioavailability, reduced immunogenicity, and potentially lower production costs. BMS-587101 exemplifies this approach as a potent, selective, and orally active LFA-1 antagonist specifically designed to disrupt the protein-protein interface between LFA-1's I-domain and ICAM-1's D1 domain [1] [3]. Mechanistically, BMS-587101 binds to the I-domain allosteric site (IDAS), inducing conformational changes that destabilize the MIDAS coordination sphere essential for ICAM-1 recognition [6]. This molecular interference yields profound inhibitory effects at nanomolar concentrations, including blockade of LFA-1-mediated T-cell adhesion to endothelial cells (IC₅₀ = 18 nM in HUVEC assays), suppression of T-cell proliferation (IC₅₀ = 280 nM in MLR assays), and inhibition of Th1 cytokine production [1] [8].

Table 2: Preclinical Efficacy of LFA-1 Antagonism in Murine Autoimmune Models

Disease ModelTreatment ProtocolKey Therapeutic OutcomesReference
Antibody-Induced Arthritis30 mg/kg BMS-587101 orally twice daily70-80% reduction in clinical scores; Significant inhibition of joint cytokine mRNA levels [3]
Collagen-Induced Arthritis10-100 mg/kg BMS-587101 orally twice dailyDose-dependent protection against bone erosion; Marked reduction in pannus formation [3]
Ovalbumin-Induced Lung Inflammation0.1-10 mg/kg BMS-587101 orally twice dailySignificant inhibition of eosinophil accumulation in bronchoalveolar lavage fluid [1]

Beyond direct receptor antagonism, the LFA-1/ICAM-1 axis presents innovative opportunities for targeted drug delivery in hematologic malignancies. Certain leukemic cell lines demonstrate 5-fold overexpression of LFA-1 compared to normal leukocytes [4]. This differential expression enables ligand-directed delivery approaches where the I-domain protein or its peptide mimetics (e.g., cIBR peptide) serve as homing modules conjugated to nanoparticles or cytotoxic payloads [4] [6]. Experimental evidence confirms that I-domain conjugates undergo receptor-mediated endocytosis via ICAM-1, selectively internalizing into target cells while sparing non-immune cell types [6]. This targeted strategy holds particular promise for autoimmune therapies where localized drug action could mitigate systemic immunosuppressive effects.

Table 3: Key Structural and Pharmacological Properties of BMS-587101

PropertyDescription
Chemical StructureC₂₆H₂₀Cl₂N₄O₄S; Chiral centers at specific positions in stereochemical configuration
Molecular Weight555.43 g/mol
CAS Registry Number509083-77-6
Primary MechanismAllosteric inhibition of LFA-1/ICAM-1 binding interface
In Vitro Potency (Cellular)IC₅₀ = 18-280 nM across various adhesion and proliferation assays
Pharmaceutical DevelopmentPhase 2 clinical evaluation for psoriasis and inflammatory indications

The multifaceted rationale for targeting LFA-1 extends beyond immediate anti-inflammatory effects to potential disease-modifying outcomes. By disrupting the immunological synapse architecture in autoimmune contexts, LFA-1 antagonists may promote a shift from pathogenic Th1-dominant responses toward Th2 or regulatory T-cell profiles [2]. This immunomodulatory capacity, combined with proven efficacy in preclinical models of joint destruction, positions BMS-587101 and similar LFA-1 antagonists as promising candidates for intercepting autoimmune progression at multiple pathophysiological levels—from initial leukocyte recruitment to downstream tissue-destructive processes.

Properties

CAS Number

509083-77-6

Product Name

BMS-587101

IUPAC Name

5-[[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl]methyl]thiophene-3-carboxylic acid

Molecular Formula

C26H20Cl2N4O4S

Molecular Weight

555.4 g/mol

InChI

InChI=1S/C26H20Cl2N4O4S/c1-30-25(36)32(20-8-18(27)7-19(28)9-20)24(35)26(30)14-31(11-21-6-17(13-37-21)23(33)34)12-22(26)16-4-2-15(10-29)3-5-16/h2-9,13,22H,11-12,14H2,1H3,(H,33,34)/t22-,26+/m0/s1

InChI Key

NXNKJLOEGWSJGI-BKMJKUGQSA-N

SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

5-(9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro(4,4)non-7-ylmethyl)-3-thiophenecarboxylic acid
BMS 587101
BMS-587101
BMS587101

Canonical SMILES

CN1C(=O)N(C(=O)C12CN(CC2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl

Isomeric SMILES

CN1C(=O)N(C(=O)[C@]12CN(C[C@H]2C3=CC=C(C=C3)C#N)CC4=CC(=CS4)C(=O)O)C5=CC(=CC(=C5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.